molecular formula C40H83NO7P+ B3157200 1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine CAS No. 84743-00-0

1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine

Cat. No.: B3157200
CAS No.: 84743-00-0
M. Wt: 721.1 g/mol
InChI Key: WOTHHEHCEYHCFE-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine is a synthetic phospholipid characterized by a racemic (rac) glycerol backbone. Its structure includes:

  • sn-1 position: A 1-O-palmityl group (ether-linked hexadecyl chain).
  • sn-2 position: A palmitoyl ester (C16:0).
  • sn-3 position: A phosphocholine headgroup.

This compound combines ether and ester linkages, distinguishing it from natural phospholipids, which typically feature ester bonds at both sn-1 and sn-2 positions.

Properties

IUPAC Name

2-[(2-hexadecanoyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H82NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-45-37-39(38-47-49(43,44)46-36-34-41(3,4)5)48-40(42)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTHHEHCEYHCFE-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H83NO7P+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Structure : sn-1 palmitoyl (C16:0 ester), sn-2 oleoyl (C18:1 ester), sn-3 phosphocholine.
  • Molecular Weight : 760.076 .
  • Functional Differences :
    • POPC is a major membrane lipid with high bilayer stability due to its unsaturated sn-2 oleoyl chain, enhancing membrane fluidity .
    • Unlike the racemic target compound, POPC’s sn-glycero configuration aligns with natural phospholipid stereochemistry, ensuring proper enzymatic processing .

Alkyl-Lysophospholipids (e.g., rac-1-hexadecyl-2-methoxy-glycero-3-phosphocholine)

  • Structure : sn-1 alkyl ether (e.g., hexadecyl), sn-2 methoxy or acetyl group, sn-3 phosphocholine.
  • Key Features: Cytotoxic to neoplastic cells due to inhibition of phosphatidylcholine synthesis and accumulation of lysophospholipids . Resistance in normal cells is linked to higher alkyl cleavage enzyme activity, which detoxifies these analogs .
  • Contrast with Target Compound :
    • The target compound’s sn-2 palmitoyl ester lacks the cytotoxic methoxy/acetyl substituents, suggesting distinct metabolic and therapeutic roles .

Platelet-Activating Factor (PAF: 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine)

  • Structure : sn-1 alkyl ether (e.g., hexadecyl), sn-2 acetyl group, sn-3 phosphocholine.
  • Functional Role :
    • Potent inflammatory mediator; releases arachidonic acid and triggers leukocyte degranulation .
    • Rapidly metabolized by acetylhydrolases, limiting its signaling duration .
  • Structural Comparison :
    • The target compound’s sn-2 palmitoyl ester (vs. acetyl in PAF) prevents rapid hydrolysis, suggesting a more stable membrane-integrated role .

Oxidized Phospholipids (e.g., 1-palmitoyl-2-(9'-oxononanoyl)-sn-glycero-3-phosphocholine, PoxnoPC)

  • Structure : sn-1 palmitoyl ester, sn-2 truncated oxidized chain (aldehyde or carboxyl group).
  • Functional Impact: PoxnoPC accelerates amyloid fibril formation in Finnish-type familial amyloidosis by interacting with misfolded proteins . Oxidized sn-2 chains alter membrane physical properties, promoting pathological protein aggregation .
  • Contrast: The target compound’s non-oxidized sn-2 palmitoyl chain lacks these pro-amyloidogenic effects .

Anticancer Ether Lipids (e.g., 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine, ET-18-OCH3)

  • Structure : sn-1 alkyl ether (octadecyl), sn-2 methoxy group, sn-3 phosphocholine.
  • Therapeutic Use :
    • Liposomal formulations (e.g., ELL-12) enhance efficacy by reducing systemic toxicity and improving tumor targeting .
    • Selective cytotoxicity correlates with tumor cells’ low alkyl cleavage enzyme activity and high ether lipid content .
  • Comparison :
    • The target compound’s sn-2 ester linkage and racemic backbone may reduce anticancer activity compared to ET-18-OCH3’s optimized structure .

Biological Activity

1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine (also known as PAPC) is a phospholipid that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview.

  • Molecular Formula : C40H83NO7P
  • CAS Number : 84743-00-0

PAPC exhibits several biological activities primarily linked to its role in cellular signaling and membrane dynamics. The following mechanisms have been identified:

  • Cell Membrane Structure : As a phospholipid, PAPC is integral to the formation and stability of cell membranes, influencing membrane fluidity and permeability.
  • Signal Transduction : PAPC can participate in signaling pathways that regulate various cellular functions, including inflammation and immune responses.
  • Interaction with Proteins : It can interact with specific proteins, affecting their activity and localization, which may lead to altered cellular responses.

1. Anti-inflammatory Effects

PAPC has shown potential in modulating inflammatory responses. Studies indicate that it can reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) in various cell types. This effect is particularly relevant in conditions characterized by chronic inflammation.

2. Cardiovascular Implications

Research has demonstrated that PAPC influences endothelial cell function, which is crucial for maintaining vascular health. It has been implicated in:

  • Endothelial Cell Migration : PAPC promotes endothelial cell migration, which is vital for angiogenesis.
  • Monocyte Adhesion : It modulates the adhesion of monocytes to endothelial cells, potentially impacting atherogenesis.

3. Neuroprotective Properties

PAPC's role in neuroprotection has been explored, particularly concerning its ability to cross the blood-brain barrier (BBB). Its incorporation into lipid-based nanocarriers has been investigated for drug delivery applications targeting neurological diseases.

Table 1: Summary of Biological Activities of PAPC

ActivityDescriptionReference
Anti-inflammatoryReduces IL-6 expression
Endothelial functionEnhances migration and reduces monocyte adhesion
NeuroprotectionPotential for drug delivery across BBB

Case Study: Cardiovascular Health

A study published in Circulation indicated that oxidized forms of phospholipids similar to PAPC play a significant role in cardiovascular diseases by promoting monocyte migration into the arterial wall, a key step in atherogenesis. The study highlighted how specific phospholipid fractions could influence inflammatory pathways leading to cardiovascular complications .

Q & A

Q. What are the optimal methods for extracting and purifying 1-O-palmityl-2-palmitoyl-rac-glycero-3-phosphocholine from biological tissues?

The Bligh and Dyer method is widely used for lipid extraction. Tissue is homogenized in a chloroform-methanol-water system (1:2:0.8 v/v), forming a miscible phase. After dilution with chloroform and water, lipids partition into the chloroform layer, which is isolated and evaporated. This method ensures minimal lipid degradation and high reproducibility for phospholipids like phosphatidylcholines . For purification, silica gel chromatography or preparative TLC can further isolate specific lipid species.

Q. How can phosphatidylcholine levels be accurately quantified in experimental samples?

Use phosphatidylcholine-specific assay kits (e.g., fluorometric or colorimetric). Key steps include:

  • Preparing a standard curve with known concentrations of the compound.
  • Mixing samples with a reaction master mix (containing enzymes like phospholipase D and choline oxidase) to generate detectable signals (e.g., H₂O₂ for colorimetric assays).
  • Subtracting background noise using a sample blank (e.g., heat-inactivated enzyme controls).
  • Running duplicates to ensure statistical validity and diluting samples exceeding the standard curve range .

Q. What protocols are recommended for preparing liposomes containing this compound?

The thin-film hydration method is standard:

  • Dissolve the lipid in chloroform, evaporate to form a thin film, and desiccate under vacuum.
  • Hydrate with buffer (e.g., 20 mM HEPES, pH 7.4) and vortex.
  • Extrude through polycarbonate membranes (100–200 nm pores) to form unilamellar vesicles. For asymmetric bilayers, incorporate methyl-β-cyclodextrin to shuttle lipids between leaflets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported phase behavior data for this compound?

Discrepancies often arise from differences in hydration levels, ionic strength, or acyl chain packing. To address this:

  • Use differential scanning calorimetry (DSC) to compare phase transition temperatures under identical buffer conditions.
  • Perform solid-state NMR to analyze lipid packing density and confirm gel-to-liquid crystalline transitions.
  • Cross-validate findings with molecular dynamics (MD) simulations that model bilayer interactions .

Q. What strategies optimize the synthesis of high-purity this compound for membrane studies?

Key steps include:

  • Stereoselective acylation : Use sn-glycero-3-phosphocholine as a backbone and employ regioselective lipases (e.g., Novozym 435) to attach palmitoyl groups.
  • Purification : Apply reverse-phase HPLC with a C18 column and isopropanol/water gradients. Monitor purity via TLC (chloroform/methanol/water, 65:25:4) or LC-MS.
  • Quality control : Validate acyl chain positions using phospholipase A2 hydrolysis followed by LC-MS .

Q. How does this compound influence membrane protein reconstitution efficiency?

Its saturated acyl chains enhance bilayer rigidity, which stabilizes transmembrane proteins. Protocols involve:

  • Mixing with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) (3:1 molar ratio) to mimic native membrane charge.
  • Using nanodisc technology with MSP1E3D1 scaffold proteins to solubilize proteins in lipid bilayers.
  • Validating reconstitution via surface plasmon resonance (SPR) or cryo-EM .

Q. What methodologies assess the oxidative stability of this compound under experimental stress?

  • Accelerated oxidation : Incubate liposomes at 37°C with 2 mM Fe²⁺/H₂O₂.
  • Monitor lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assay or LC-MS for oxidized species (e.g., hydroxynonenal adducts).
  • Compare results with unsaturated analogs (e.g., POPC) to quantify resistance to radical chain reactions .

Q. How can asymmetric distribution of this compound in lipid bilayers be experimentally validated?

  • Use phospholipase A2 to hydrolyze outer-leaflet lipids, followed by MS-based lipidomics to quantify remaining inner-leaflet species.
  • Apply electron paramagnetic resonance (EPR) with spin-labeled lipid analogs to track flip-flop kinetics.
  • Compare with NMR chemical shift data for sn-1 vs. sn-2 acyl environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.